2,6-Dimethylbenzene-1,3,5-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride is a chemical compound with the molecular formula C8H13N3.ClH and a molecular weight of 187.67 g/mol . It is an aromatic amine derivative, characterized by the presence of three amino groups attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride typically involves the nitration of 2,6-dimethylaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced amine derivatives .
Scientific Research Applications
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different substitution pattern.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
Uniqueness
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride is unique due to the specific positioning of its methyl and amino groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
CAS No. |
94135-20-3 |
---|---|
Molecular Formula |
C8H14ClN3 |
Molecular Weight |
187.67 g/mol |
IUPAC Name |
2,4-dimethylbenzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-4-6(9)3-7(10)5(2)8(4)11;/h3H,9-11H2,1-2H3;1H |
InChI Key |
HUPRNZLUDKGPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)N)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.